molecular formula C10H11ClO3 B3052265 (4-Chloro-2,6-dimethyl-phenoxy)-acetic acid CAS No. 39944-18-8

(4-Chloro-2,6-dimethyl-phenoxy)-acetic acid

Cat. No.: B3052265
CAS No.: 39944-18-8
M. Wt: 214.64 g/mol
InChI Key: ZUQUKAZRAFLJAZ-UHFFFAOYSA-N
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Description

(4-Chloro-2,6-dimethyl-phenoxy)-acetic acid is an organic compound that belongs to the class of phenoxy acids It is characterized by the presence of a chloro group and two methyl groups attached to a phenoxy ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2,6-dimethyl-phenoxy)-acetic acid typically involves the reaction of 4-chloro-2,6-dimethylphenol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired acetic acid derivative.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of catalysts and continuous flow reactors can further enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: (4-Chloro-2,6-dimethyl-phenoxy)-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloro group to a hydroxyl group or other reduced forms.

    Substitution: The chloro group can be substituted with other functional groups, such as amino or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like ammonia or alkyl halides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of phenols or alcohols.

    Substitution: Formation of substituted phenoxy acetic acids.

Scientific Research Applications

(4-Chloro-2,6-dimethyl-phenoxy)-acetic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on plant growth and development.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the formulation of herbicides and pesticides.

Mechanism of Action

The mechanism of action of (4-Chloro-2,6-dimethyl-phenoxy)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, in plants, it may interfere with hormone signaling pathways, affecting growth and development.

Comparison with Similar Compounds

  • 4-Chloro-2,6-dimethylphenol
  • 2,4-Dichlorophenoxyacetic acid
  • 2,4,5-Trichlorophenoxyacetic acid

Comparison: (4-Chloro-2,6-dimethyl-phenoxy)-acetic acid is unique due to the specific positioning of the chloro and methyl groups on the phenoxy ring. This structural arrangement can influence its reactivity and biological activity compared to other similar compounds. For instance, 2,4-Dichlorophenoxyacetic acid and 2,4,5-Trichlorophenoxyacetic acid have different substitution patterns, which can result in distinct herbicidal properties and environmental behaviors.

Properties

IUPAC Name

2-(4-chloro-2,6-dimethylphenoxy)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-6-3-8(11)4-7(2)10(6)14-5-9(12)13/h3-4H,5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQUKAZRAFLJAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368603
Record name (4-Chloro-2,6-dimethyl-phenoxy)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39944-18-8
Record name (4-Chloro-2,6-dimethyl-phenoxy)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-chloro-2,6-dimethylphenoxy)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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